REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12](N)=[CH:11][C:10]=2[CH3:16])[CH2:5][CH2:4]1)[CH3:2].[BrH:17].N([O-])=O.[Na+]>O.[Cu]Br>[Br:17][C:12]1[CH:13]=[CH:14][C:9]([N:6]2[CH2:7][CH2:8][N:3]([CH2:1][CH3:2])[CH2:4][CH2:5]2)=[C:10]([CH3:16])[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCN(CC1)C1=C(C=C(C=C1)N)C
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
443 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.7 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
copper(I) bromide
|
Quantity
|
1.84 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is then removed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2
|
Type
|
CUSTOM
|
Details
|
After separation
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with CH2Cl2 several times
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography on a 120 g silica gel column on a Combiflash Companion™ (Isco Inc.) apparatus (gradient CH2Cl2/CH2Cl2:EtOH:NH3 90:9:1 from 1:0=>4:6)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)N1CCN(CC1)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |